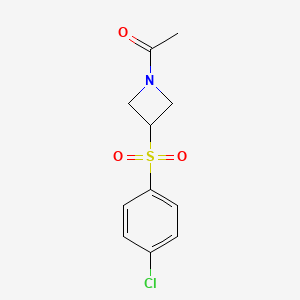

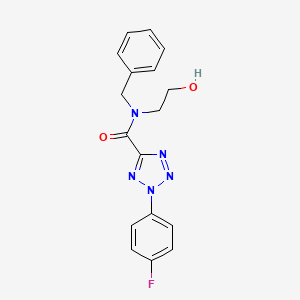

2-(2-苯基-2H-1,2,3-三唑-4-基)乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride” is a chemical compound that belongs to the class of triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . They are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and agrochemistry .

Synthesis Analysis

Triazoles can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd(0)-Cu(I) bimetallic catalysis . Another method involves the reaction of phenyl esters of α-azido acids with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols . A sequential C-N bond formation and electro-oxidative N-N coupling enables an efficient synthesis of N2-Aryl 1,2,3-triazoles from readily accessible 2-aminoacrylates and aryldiazonium salts .科学研究应用

- TAZ 衍生物已被研究用作有机发光二极管 (OLED) 中的双极性主体和非掺杂深蓝色发射体 . 它们的刚性分子结构增强了热稳定性,使其成为下一代显示技术的理想候选材料。

- 研究人员合成了新型 TAZ 衍生物并评估了它们的抗癌活性 . 这些化合物对癌细胞表现出潜在的细胞毒性作用,这可能导致开发新的化疗药物。

- 基于 TAZ 的化合物已被研究其抗菌活性 . 分子模拟研究表明其与细菌酶相互作用,使其成为对抗微生物感染的有趣候选药物。

- 包括2-(2-苯基-2H-1,2,3-三唑-4-基)乙胺盐酸盐在内的 TAZ 衍生物用于蛋白质组学研究 . 它们的独特化学结构可能有助于蛋白质分析和鉴定。

有机电子学和光电子学

抗癌研究

抗菌特性

蛋白质组学研究

作用机制

Target of Action

Triazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .

Mode of Action

It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

Triazole compounds are known to be involved in a variety of biochemical pathways due to their ability to interact with different biological targets .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Based on the known interactions of triazole compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

生化分析

Biochemical Properties

The 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride has been shown to interact with a variety of enzymes and proteins. For instance, it has been found to bind with carbonic anhydrase-II enzyme, showing moderate inhibition potential . The compound’s interaction with these biomolecules can influence biochemical reactions, potentially leading to changes in cellular function .

Cellular Effects

In terms of cellular effects, 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride has been found to inhibit the proliferation of certain cancer cells, such as MCF-7 cells, by inducing apoptosis . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride involves binding interactions with biomolecules and potential changes in gene expression . For instance, it has been suggested that the compound forms carbinolamine intermediates by adding an amine to the double bond C=O, followed by the elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Temporal Effects in Laboratory Settings

The compound’s rigid molecular structures have been reported to improve its thermal stability .

Metabolic Pathways

Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors, suggesting that they may be involved in multiple metabolic pathways .

属性

IUPAC Name |

2-(2-phenyltriazol-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10;/h1-5,8H,6-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEGBNNNGPPELE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B2541391.png)

![2-{[(4-Chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2541392.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2541398.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2541401.png)

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2541402.png)

![methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2541403.png)

![5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2541406.png)

![1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine](/img/structure/B2541407.png)

![2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2541408.png)